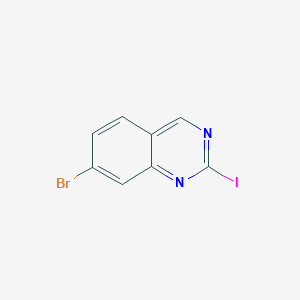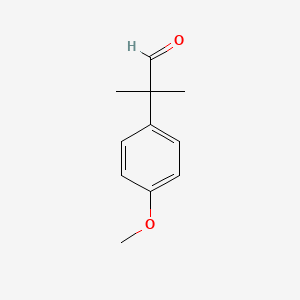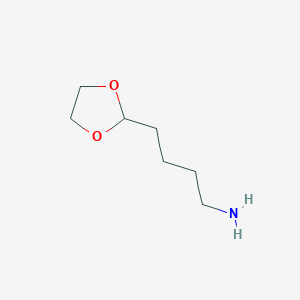
4-(1,3-dioxolan-2-yl)butan-1-amine
描述
4-(1,3-Dioxolan-2-yl)butan-1-amine is an organic compound that features a 1,3-dioxolane ring attached to a butylamine chain
准备方法
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxolan-2-yl)butan-1-amine can be synthesized through the reaction of 1,3-dioxolane with butylamine under specific conditions. The synthesis typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxolane ring . The reaction conditions may include refluxing in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as distillation and crystallization may be employed to purify the final product.
化学反应分析
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
4-(1,3-Dioxolan-2-yl)butan-1-amine has several scientific research applications, including:
作用机制
The mechanism of action of 4-(1,3-dioxolan-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various nucleophiles and electrophiles . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(1,3-dioxolan-2-yl)butan-1-amine include:
1,3-Dioxanes: These compounds also contain a dioxane ring and share similar chemical properties.
Other 1,3-Dioxolanes: Compounds with different substituents on the dioxolane ring but similar structural features.
Uniqueness
This compound is unique due to its specific combination of a dioxolane ring and a butylamine chain.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
4-(1,3-dioxolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C7H15NO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6,8H2 |
InChI 键 |
MIBJULODGBNTQP-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCCCN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

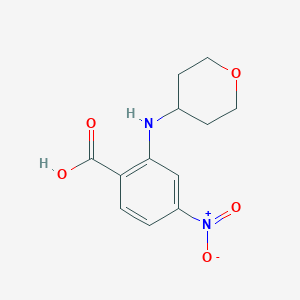
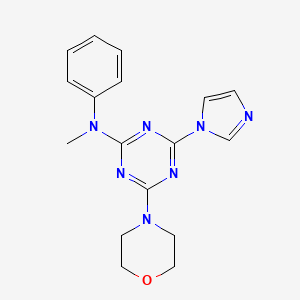


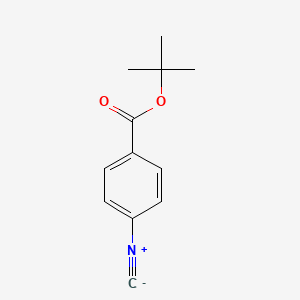
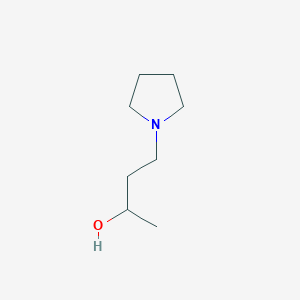
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B8755427.png)
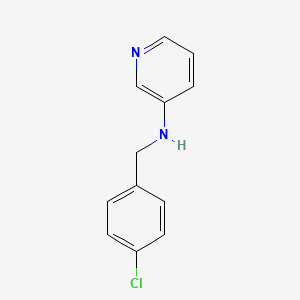
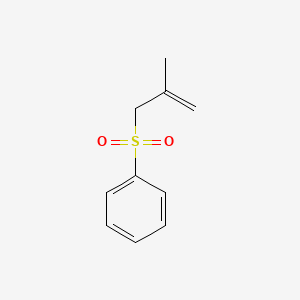
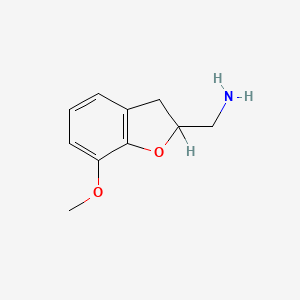
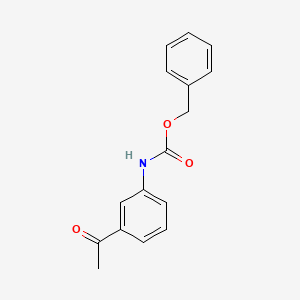
![3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B8755470.png)
